molecular formula C13H18ClN3 B1433298 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 1803571-53-0

1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433298
CAS No.: 1803571-53-0
M. Wt: 251.75 g/mol
InChI Key: DSDNNILSCKJOAF-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-methylphenyl group and a propan-2-yl group attached to the pyrazole ring, along with an amine group at position 4. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 3-methylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction where the pyrazole ring is alkylated with a 3-methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the propan-2-yl group: This can be done through a Grignard reaction where the pyrazole ring is reacted with a propan-2-yl magnesium halide.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-4-amine
  • 1-(3-methylphenyl)-5-(methyl)-1H-pyrazol-4-amine
  • 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Comparison: 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to the specific positioning of the 3-methylphenyl and propan-2-yl groups on the pyrazole ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of the hydrochloride salt form can enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

1-(3-methylphenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-9(2)13-12(14)8-15-16(13)11-6-4-5-10(3)7-11;/h4-9H,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNNILSCKJOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
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